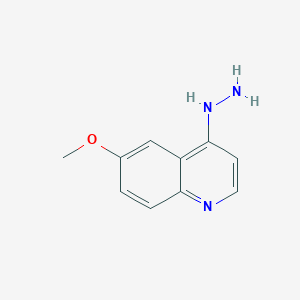

4-Hydrazinyl-6-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydrazinyl-6-methoxyquinoline can be synthesized by reacting 4-chloro-6-methoxyquinoline with hydrazine monohydrate in the presence of concentrated hydrochloric acid . The reaction typically involves dissolving 4-chloro-6-methoxyquinoline and hydrazine monohydrate in methanol, followed by the addition of concentrated hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydrazinyl-6-methoxyquinoline undergoes various chemical reactions, including condensation, substitution, and cyclization reactions .

Common Reagents and Conditions:

Condensation Reactions: Often involve hydrazine derivatives and aldehydes or ketones.

Substitution Reactions: Typically use halogenated quinoline derivatives and nucleophiles like hydrazine.

Cyclization Reactions: Can involve the formation of pyrazole or other heterocyclic rings.

Major Products: The reactions can yield a variety of products, including pyrazoloquinoline derivatives and other heterocyclic compounds .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the significant anticancer potential of hydrazone derivatives, including those related to 4-hydrazinyl-6-methoxyquinoline. Research indicates that compounds with quinoline structures exhibit promising cytotoxic effects against a range of cancer cell lines. For instance, a study on 7-chloroquinoline hydrazones demonstrated their ability to inhibit the growth of multiple cancer types, including leukemia, breast cancer, and melanoma, with submicromolar GI50 values .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on quinoline-based hydrazones revealed that specific modifications in their chemical structure could enhance their anticancer efficacy. Compounds with additional heterocyclic units showed increased activity against cancer cell lines. For example, a particular derivative containing a pyrrole unit was found to be four times more effective than the standard drug Doxorubicin against certain cancer cell lines .

Table 1: Anticancer Activity of Selected Hydrazones

| Compound | Cancer Type | IC50 Value (µg/cm³) |

|---|---|---|

| Hydrazone I | CNS Cancer | 0.688 |

| Hydrazone II | Melanoma | 0.172 |

| Hydrazone III | Breast Cancer | 0.250 |

Antibacterial and Antifungal Activities

Beyond its anticancer properties, this compound has shown potential as an antibacterial and antifungal agent. Studies involving similar hydrazones have reported significant activity against various bacterial strains and fungi, suggesting that modifications to the quinoline framework can lead to compounds with broad-spectrum antimicrobial properties .

Case Study: Antimicrobial Efficacy

In a comparative study of several hydrazones, compounds derived from quinoline structures exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to correlate with increased antimicrobial activity .

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoline A | Staphylococcus aureus | 32 µg/mL |

| Quinoline B | Escherichia coli | 16 µg/mL |

| Quinoline C | Candida albicans | 64 µg/mL |

Other Potential Applications

Research into the applications of this compound extends beyond cancer and microbial infections. Preliminary studies suggest potential uses in treating conditions such as diabetes and neurodegenerative diseases due to its ability to inhibit glycation processes and modulate oxidative stress .

Case Study: Glycation Inhibition

A series of experiments evaluated the antiglycation activity of various hydrazones, where some derivatives demonstrated significant inhibition of protein glycation compared to standard treatments. This property may hold therapeutic implications for managing diabetes-related complications .

Table 3: Antiglycation Activity of Selected Hydrazones

| Compound | IC50 Value (µM) |

|---|---|

| Hydrazone D | 216.52 |

| Hydrazone E | 289.58 |

| Hydrazone F | 242.53 |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Quinoline: A parent compound with a wide range of biological activities.

4-Chloro-6-methoxyquinoline: A precursor in the synthesis of 4-Hydrazinyl-6-methoxyquinoline.

Pyrazoloquinoline Derivatives: Compounds with similar structural features and biological activities.

Uniqueness: this compound stands out due to its specific hydrazinyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological properties .

Activité Biologique

4-Hydrazinyl-6-methoxyquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Overview of this compound

- Chemical Structure : this compound is characterized by a quinoline ring substituted with a hydrazine group and a methoxy group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.22 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

- Cellular Interaction : Preliminary studies suggest that it may influence cell function through modulation of cell signaling pathways, gene expression, and cellular metabolism.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby altering metabolic processes. Its exact molecular mechanism remains under investigation but is believed to involve binding interactions with biomolecules .

Antimicrobial Properties

Recent research highlights the antimicrobial potential of this compound:

- Antibacterial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial effects. For example, similar compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Quinoline Derivative | E. coli | 3.91 |

Anticancer Activity

The anticancer potential of this compound is being explored:

- Inhibition Studies : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells is a key area of interest .

Comparative Analysis

When comparing this compound to other quinoline derivatives, several factors emerge:

- Unique Functional Groups : The hydrazinyl and methoxy groups provide distinct reactivity compared to other derivatives like 4-chloro-6-methoxyquinoline, which lacks the hydrazine moiety .

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Chloro-6-methoxyquinoline | Structure | Moderate Antimicrobial |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy : A study assessed the antibacterial properties against various pathogens, showing promising results with MIC values lower than standard antibiotics like chloramphenicol .

- Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects on human cancer cell lines, revealing that the compound induces significant apoptosis at low concentrations .

Propriétés

IUPAC Name |

(6-methoxyquinolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSTXGKKPCBKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.